PEG2-Bis-isothiocyanato
Description
PEG2-Bis-isothiocyanato is a polyethylene glycol (PEG)-based homobifunctional crosslinker featuring two terminal isothiocyanate (-N=C=S) groups. This compound is primarily utilized in bioconjugation and drug delivery applications due to its ability to form stable thiourea linkages with amine-containing biomolecules (e.g., proteins, peptides) under mild aqueous conditions . The inclusion of a short PEG2 spacer enhances hydrophilicity, biocompatibility, and solubility in polar solvents compared to non-PEGylated analogs.
Properties
IUPAC Name |
1-isothiocyanato-2-[2-(2-isothiocyanatoethoxy)ethoxy]ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2/c13-7-9-1-3-11-5-6-12-4-2-10-8-14/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLSVJGETDPXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=C=S)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEG2-Bis-isothiocyanato typically involves the reaction of 3,6-dioxaoctane-1,8-diol with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
- Dissolve 3,6-dioxaoctane-1,8-diol in an appropriate solvent such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours, allowing the formation of the isothiocyanate groups.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to handle bulk quantities of 3,6-dioxaoctane-1,8-diol and thiophosgene.
- Implementing automated systems for precise control of reaction conditions.
- Employing efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
PEG2-Bis-isothiocyanato undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate groups.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Thiourea Derivatives: Formed by the reaction with amines.
Thiocarbamate Derivatives: Formed by the reaction with alcohols.
Scientific Research Applications
PEG2-Bis-isothiocyanato has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea and thiocarbamate compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PEG2-Bis-isothiocyanato involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable thiourea or thiocarbamate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Functional Group Reactivity
- This compound : The isothiocyanate groups exhibit selectivity toward primary amines (e.g., lysine residues) in aqueous buffers (pH 7–9), forming stable thiourea bonds. This makes it ideal for labeling antibodies or peptides without denaturation .
- HDI/TDI : Isocyanate groups react with alcohols (e.g., polyols in polyurethane synthesis) or amines but require anhydrous conditions due to rapid hydrolysis. Their reactivity is less suited for biological systems .
Solubility and Biocompatibility
- The PEG2 spacer in this compound confers water solubility, enabling reactions in physiological buffers. In contrast, HDI and TDI are hydrophobic and require organic solvents, limiting their biomedical utility .
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